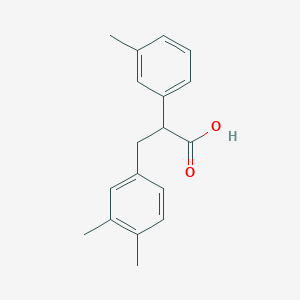
3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid is an organic compound characterized by the presence of two aromatic rings substituted with methyl groups and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of 3,4-dimethylbenzene with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation: The resulting product undergoes oxidation using an oxidizing agent like potassium permanganate (KMnO4) to introduce the carboxylic acid functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethylphenyl)-2-phenylpropanoic acid: Similar structure but lacks the methyl group on the second aromatic ring.
2-(3,4-Dimethylphenyl)propanoic acid: Similar structure but lacks the second aromatic ring.
Uniqueness
3-(3,4-Dimethylphenyl)-2-(3-methylphenyl)propanoic acid is unique due to the presence of two methyl-substituted aromatic rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Propriétés
Formule moléculaire |
C18H20O2 |
|---|---|
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
3-(3,4-dimethylphenyl)-2-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C18H20O2/c1-12-5-4-6-16(9-12)17(18(19)20)11-15-8-7-13(2)14(3)10-15/h4-10,17H,11H2,1-3H3,(H,19,20) |
Clé InChI |
OBMISDSSFCIHEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(CC2=CC(=C(C=C2)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


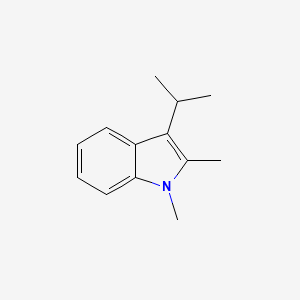
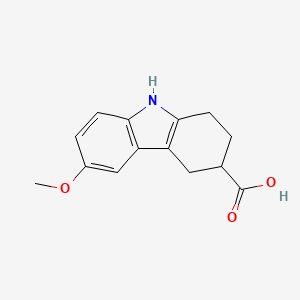
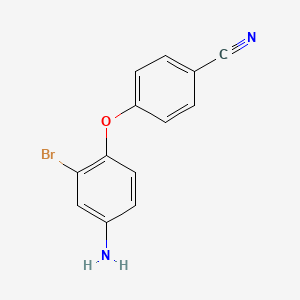
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3-hydroxy-5-oxo-(2,3,4,5-13C4)2H-furan-4-yl] dihydrogen phosphate](/img/structure/B13865648.png)
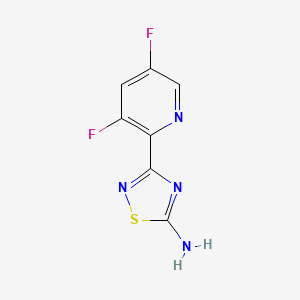
![(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione](/img/structure/B13865660.png)
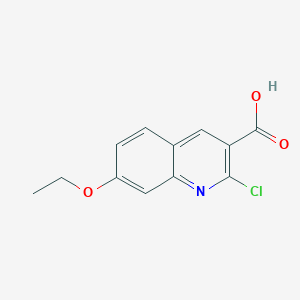
![1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)
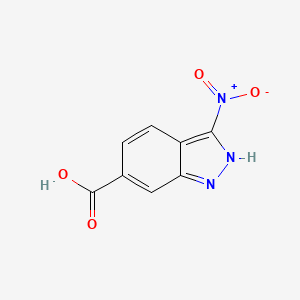
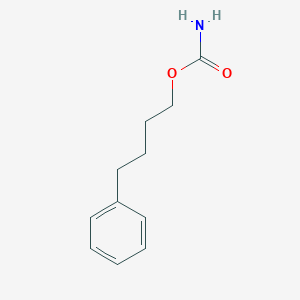
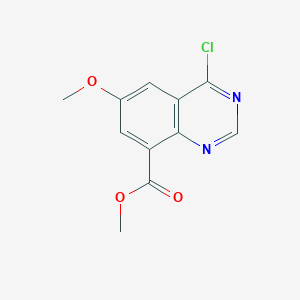
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide](/img/structure/B13865700.png)
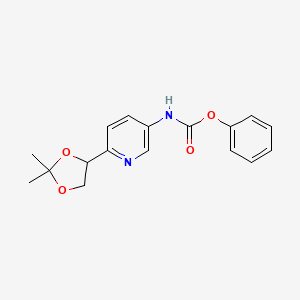
![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)
